molecular formula C26H22N4O B2974676 N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide CAS No. 932549-12-7

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide

Cat. No.: B2974676
CAS No.: 932549-12-7
M. Wt: 406.489
InChI Key: VBCRDFUQVCEMHP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a chemical compound developed for research applications. It belongs to the class of pyrazolo[4,3-c]quinoline derivatives, a framework known for its significant photophysical and biological properties[a citation:3]. The structure features a fused pyrazole-and-quinoline heterocyclic system, which is substituted with acetamide and p-tolyl (4-methylphenyl) groups at key positions. This molecular architecture is frequently explored in medicinal chemistry for its potential to interact with various biological targets. Compounds within the broader pyrazoloquinoline family have been investigated for a range of research applications, including as potential antimicrobial and anticancer agents[a citation:4]. For instance, structurally similar pyrazolo[3,4-b]quinolinyl acetamide analogs have demonstrated promising activity in such studies, highlighting the research value of this chemotype[a citation:4]. The presence of the acetamide linker, as seen in this molecule, is a common feature designed to modulate the compound's properties and enhance its interaction with biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to utilize this compound in their investigations into heterocyclic chemistry, drug discovery, and the development of new bioactive molecules.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(4-methylphenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c1-17-7-11-19(12-8-17)25-22-15-27-23-6-4-3-5-21(23)26(22)30(29-25)16-24(31)28-20-13-9-18(2)10-14-20/h3-15H,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCRDFUQVCEMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-methylphenyl groups:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s pyrazolo[4,3-c]quinoline core distinguishes it from related pyrazolo-pyrimidines, pyrazolo-pyridines, and pyrazolo-triazolopyrimidines. Key structural comparisons include:

Compound Name Core Structure Substituents Evidence Source
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide Pyrazolo[4,3-c]quinoline 4-methylphenyl (×2), acetamide Target Compound
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, methyl, phenyl, dihydro-pyrimidinone
N-(4-acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-acetamidophenyl, phenyl, sulfanyl
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, methoxyphenyl, oxo

Key Observations :

  • Substituent Effects : The 4-methylphenyl groups in the target compound increase lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ), which may improve membrane permeability but reduce solubility.

Comparison :

  • The target compound likely requires multi-step synthesis, similar to ’s azepane sulfonamide derivative, but with a pyrazoloquinoline core formed via cyclization (e.g., using acetic acid reflux, as in ).
  • Yields for pyrazolo-pyridines (e.g., 67–79% in ) suggest efficient methodologies that could be adapted for the target compound.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
Target Compound C₂₆H₂₂N₄O 410.5 N/A ~3.8
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide C₂₄H₂₁N₇O₃ 455.5 N/A ~2.9
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methoxyphenyl)acetamide C₂₈H₂₃ClN₄O₃ 498.0 209–211 ~4.1

Notes:

  • The target’s higher molecular weight (410.5 vs. 455.5 in ) reflects its quinoline core but may reduce solubility compared to pyrimidine derivatives.
  • Chloro and methoxy substituents in analogs increase melting points (e.g., 209–211°C in ), suggesting the target’s methyl groups may lower its melting point.

Pharmacological Potential

While direct activity data for the target compound are absent, insights from analogs suggest:

  • Pyrazolo-pyrimidines : Exhibit kinase inhibition (e.g., PRMT5 adaptor interaction in ) and antimicrobial activity .
  • Acetamide Linkage : Critical for hydrogen bonding; derivatives with 4-methylphenyl (e.g., ) show enhanced analgesic activity compared to halogenated variants.

Biological Activity

N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This detailed examination will cover its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C24H24N4\text{C}_{24}\text{H}_{24}\text{N}_4

The synthesis typically involves the reaction of 4-methylaniline with a suitable quinoline derivative under controlled conditions. The resulting product is purified through recrystallization techniques to yield a high-purity compound suitable for biological evaluation.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazoloquinoline, including the target compound, exhibit significant anticancer properties. For instance, compounds featuring the pyrazole moiety have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent activity.

Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Sirtuin inhibition
Target CompoundHeLa (Cervical)4.5iNOS inhibition

The mechanism of action for these compounds often involves the inhibition of specific kinases or enzymes associated with cancer progression, such as sirtuins and inducible nitric oxide synthase (iNOS) .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

CompoundAssay TypeResult
Target CompoundNO Production InhibitionSignificant (>70% inhibition at 10 µM)
Positive ControlL-NAMEComplete inhibition

The anti-inflammatory mechanism appears to involve downregulation of COX-2 expression and suppression of pro-inflammatory cytokines .

Case Study 1: In Vitro Evaluation

A study conducted on a series of pyrazoloquinoline derivatives demonstrated that modifications on the phenyl rings significantly influenced their biological activity. The target compound was included in this evaluation and showed promising results against multiple cancer types.

Case Study 2: In Vivo Assessment

In vivo studies involving animal models have further corroborated the efficacy of this compound in reducing tumor size and inflammation markers. These studies are critical for understanding the pharmacokinetics and potential therapeutic windows for clinical applications.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Construct the pyrazolo[4,3-c]quinoline core via cyclocondensation of substituted quinoline precursors with hydrazine derivatives under reflux conditions .
  • Step 2: Introduce the 4-methylphenyl group at position 3 of the pyrazole ring using Ullmann coupling or Pd-catalyzed cross-coupling reactions .
  • Step 3: Attach the acetamide side chain via nucleophilic substitution or amide coupling (e.g., HATU/DIPEA-mediated coupling) between the pyrazoloquinoline intermediate and 4-methylphenylacetic acid chloride .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

Advanced: How can structural discrepancies between computational predictions and experimental X-ray crystallography data be resolved for this compound?

Methodological Answer:

  • Computational Refinement: Optimize the initial DFT-generated structure using dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak interactions like π-π stacking or CH-π bonds .
  • Experimental Validation: Perform single-crystal X-ray diffraction (as in ) to resolve bond angles and torsional strain. Compare experimental vs. computed Hirshfeld surfaces to identify steric clashes or conformational flexibility .
  • Dynamic Analysis: Conduct molecular dynamics simulations (MD) in explicit solvent to assess flexibility of the acetamide side chain, which may explain deviations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and the methylphenyl/acetamide groups .
  • IR Spectroscopy: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and pyrazole N-H absorption (~3200 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (ESI-TOF) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to design structure-activity relationship (SAR) studies to optimize its biological activity?

Methodological Answer:

  • Variation of Substituents: Synthesize analogs with modified methylphenyl groups (e.g., halogenated or methoxy derivatives) to assess steric/electronic effects on target binding .
  • Core Modifications: Replace the pyrazoloquinoline scaffold with pyrazolopyrimidine or imidazoquinoline cores to evaluate scaffold-specific activity .
  • Functional Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Basic: What in vitro assays are suitable for assessing its potential kinase inhibition activity?

Methodological Answer:

  • Kinase Profiling: Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Cellular Assays: Evaluate anti-proliferative effects in cancer cell lines (e.g., MCF-7, A549) via MTT assays, correlating results with kinase inhibition data .

Advanced: What computational strategies can predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use QikProp (Schrödinger) or SwissADME to estimate logP, solubility, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .
  • Metabolism Modeling: Perform in silico metabolite identification (e.g., CYP3A4-mediated oxidation) using StarDrop or MetaSite .

Basic: How to evaluate its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
  • Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 1 month, analyzing crystallinity changes via PXRD .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Analysis: Measure plasma/tissue concentrations via LC-MS/MS after oral administration in rodents. Correlate exposure levels with target engagement (e.g., phospho-kinase inhibition) .
  • Formulation Optimization: Improve solubility using nanocrystallization or lipid-based carriers if poor bioavailability is observed .

Advanced: What methodologies address discrepancies in reported binding affinities across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments using uniform conditions (e.g., ATP concentration, enzyme lot). Validate with a reference inhibitor (e.g., staurosporine) .
  • Biophysical Validation: Perform surface plasmon resonance (SPR) or ITC to measure binding kinetics independently .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Initial Isolation: Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
  • Final Purification: Recrystallize from a 2:1 ethanol/water mixture to achieve >98% purity, confirmed by HPLC .

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